molecular formula C13H13N3O6 B5721838 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide

4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide

Cat. No. B5721838
M. Wt: 307.26 g/mol
InChI Key: RAHHGMGZTFHYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide, also known as DMNI, is a chemical compound that has been used in scientific research for various purposes. DMNI is a nitrobenzamide derivative and is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP).

Mechanism of Action

4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide is a potent inhibitor of PARP, an enzyme that is involved in DNA repair and cell death. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. This compound has been shown to induce apoptosis in cancer cells by inhibiting PARP.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. This compound has also been shown to protect against ischemia-reperfusion injury in the heart and brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide in lab experiments is its potency as a PARP inhibitor. This compound has been shown to be more potent than other PARP inhibitors, such as 3-aminobenzamide. However, one limitation of using this compound is its potential toxicity. This compound has been shown to induce liver toxicity in animal models.

Future Directions

There are several future directions for the use of 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide in scientific research. One potential direction is the development of this compound as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells, and further research could lead to its development as a cancer therapy. Another potential direction is the use of this compound in the treatment of cardiovascular diseases. This compound has been shown to protect against ischemia-reperfusion injury in the heart and brain, and further research could lead to its development as a therapy for these conditions.

Synthesis Methods

The synthesis of 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide involves the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with 5-methyl-3-isoxazolecarboxylic acid in the presence of triethylamine. The product is then purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide has been used in scientific research for various purposes. It has been studied for its potential as an anti-cancer agent, as well as its role in neuroprotection, inflammation, and oxidative stress. This compound has also been shown to have potential therapeutic effects in the treatment of cardiovascular diseases.

properties

IUPAC Name

4,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6/c1-7-4-12(15-22-7)14-13(17)8-5-10(20-2)11(21-3)6-9(8)16(18)19/h4-6H,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHHGMGZTFHYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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